Gallium (68Ga) psma-R2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

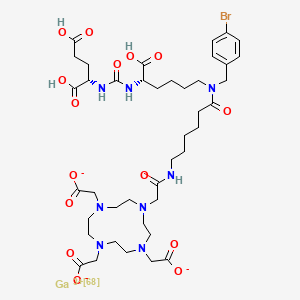

68Gapsma-R2 is a novel radiopharmaceutical compound used primarily in the field of nuclear medicine for diagnostic imaging. It targets prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. This compound is labeled with the radioisotope Gallium-68, enabling positron emission tomography (PET) imaging to detect and monitor prostate cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

68Gapsma-R2 is synthesized using a 68Ge/68Ga generator, which produces Gallium-68. The synthesis involves labeling a PSMA-targeting ligand with Gallium-68. The process typically includes the following steps:

Elution of Gallium-68: Gallium-68 is eluted from the 68Ge/68Ga generator using a hydrochloric acid solution.

Radiolabeling: The eluted Gallium-68 is mixed with a PSMA-targeting ligand in a buffer solution.

Purification: The labeled compound is purified using solid-phase extraction to remove any unreacted Gallium-68 and other impurities.

Industrial Production Methods

Industrial production of 68Gapsma-R2 follows similar steps but on a larger scale. Automated synthesis modules are used to ensure consistency and high radiochemical purity. The production is limited by the availability of the parent nuclide Germanium-68 .

Analyse Des Réactions Chimiques

Types of Reactions

68Gapsma-R2 primarily undergoes radiolabeling reactions. The key reaction involves the chelation of Gallium-68 with the PSMA-targeting ligand. This reaction is facilitated by the presence of a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) .

Common Reagents and Conditions

Reagents: Gallium-68, PSMA-targeting ligand, hydrochloric acid, buffer solution, chelating agent (DOTA).

Conditions: Elevated temperatures (90-100°C), reaction time of 10-15 minutes.

Major Products

The major product of the radiolabeling reaction is the Gallium-68-labeled PSMA-targeting compound, 68Gapsma-R2. This compound is used for PET imaging to detect prostate cancer lesions .

Applications De Recherche Scientifique

68Gapsma-R2 has several scientific research applications, including:

Diagnostic Imaging: Used in PET imaging to detect and monitor prostate cancer

Theranostics: Combines diagnostic imaging and targeted therapy for prostate cancer.

Clinical Trials: Evaluated in clinical trials for its safety, tolerability, and diagnostic performance.

Biochemical Research: Studied for its binding affinity and specificity to PSMA.

Mécanisme D'action

68Gapsma-R2 targets prostate-specific membrane antigen (PSMA), which is highly expressed on the surface of prostate cancer cells. The Gallium-68-labeled compound binds to PSMA, allowing for PET imaging to visualize the distribution of prostate cancer cells in the body. The high uptake of 68Gapsma-R2 in PSMA-expressing tissues enables accurate detection and monitoring of prostate cancer .

Comparaison Avec Des Composés Similaires

Similar Compounds

68Ga-PSMA-11: Another Gallium-68-labeled PSMA-targeting compound used for PET imaging of prostate cancer.

68Ga-NeoB: Targets gastrin-releasing peptide receptors, also used for PET imaging in prostate cancer.

Uniqueness

68Gapsma-R2 shows lower uptake in background organs compared to 68Ga-PSMA-11, potentially reducing non-specific binding and improving imaging specificity . Additionally, 68Gapsma-R2 has been shown to have a higher diagnostic performance in certain clinical settings .

Propriétés

Numéro CAS |

2247932-14-3 |

|---|---|

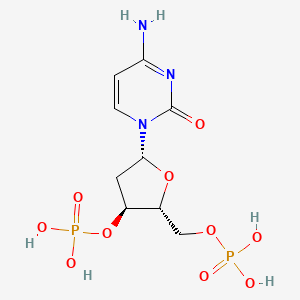

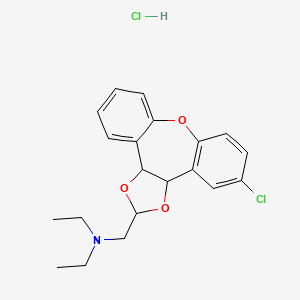

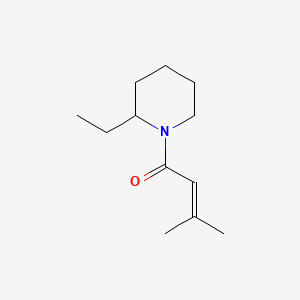

Formule moléculaire |

C41H60BrGaN8O15 |

Poids moléculaire |

1052.8 g/mol |

Nom IUPAC |

2-[4-[2-[[6-[(4-bromophenyl)methyl-[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gallium-68(3+) |

InChI |

InChI=1S/C41H63BrN8O15.Ga/c42-30-10-8-29(9-11-30)24-50(15-5-3-6-31(39(61)62)44-41(65)45-32(40(63)64)12-13-35(53)54)34(52)7-2-1-4-14-43-33(51)25-46-16-18-47(26-36(55)56)20-22-49(28-38(59)60)23-21-48(19-17-46)27-37(57)58;/h8-11,31-32H,1-7,12-28H2,(H,43,51)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H2,44,45,65);/q;+3/p-3/t31-,32-;/m0./s1/i;1-2 |

Clé InChI |

BKXHHHSGMMXXPG-NFBOQKGWSA-K |

SMILES isomérique |

C1CN(CCN(CCN(CCN1CC(=O)NCCCCCC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC2=CC=C(C=C2)Br)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[68Ga+3] |

SMILES canonique |

C1CN(CCN(CCN(CCN1CC(=O)NCCCCCC(=O)N(CCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC2=CC=C(C=C2)Br)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Ga+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)

![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)